molecular formula C20H19NO3 B14741390 2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid CAS No. 6266-65-5

2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B14741390
CAS No.: 6266-65-5
M. Wt: 321.4 g/mol
InChI Key: XGUUQXUGNXOCLX-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,2-dimethylindole with a suitable aldehyde, followed by oxidation and subsequent reactions to introduce the phenyl and butanoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dimethyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

6266-65-5

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C20H19NO3/c1-13-19(15-10-6-7-11-17(15)21(13)2)16(20(23)24)12-18(22)14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3,(H,23,24)

InChI Key

XGUUQXUGNXOCLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(CC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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